molecular formula C12H16FNO2 B1625118 tert-Butyl (5-fluoro-2-methylphenyl)carbamate CAS No. 221537-99-1

tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Cat. No.: B1625118
CAS No.: 221537-99-1
M. Wt: 225.26 g/mol
InChI Key: SGXWJMPRECNZIF-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS 221537-99-1) is a carbamate-protected aniline derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H16FNO2 and a molecular weight of 225.26 g/mol, this compound serves as a crucial synthetic intermediate . Its primary research value lies in its role as a building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. This compound is a key precursor in the multi-step synthesis of remibrutinib (LOU064), a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK) . BTK is a validated therapeutic target for autoimmune diseases, and remibrutinib has been approved for the treatment of chronic spontaneous urticaria, highlighting the practical importance of this intermediate in drug discovery campaigns . The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen facilitates selective reactions at other sites of the molecule and can be cleanly removed under mild acidic conditions when needed, offering strategic flexibility in synthetic routes. Researchers value this compound for constructing molecular scaffolds that require a substituted aniline moiety, leveraging the steric and electronic influences of the fluorine and methyl substituents on the aromatic ring. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(5-fluoro-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXWJMPRECNZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442112
Record name BOC-5-FLUORO-2-METHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221537-99-1
Record name BOC-5-FLUORO-2-METHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: DMAP-Catalyzed Coupling in Tetrahydrofuran

A widely adopted protocol involves reacting 5-fluoro-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) and triethylamine. This method, adapted from bromothiazole carbamate syntheses, proceeds under inert atmosphere at 0°C–25°C. Key parameters include:

  • Reagent Ratios : 1.2 equiv Boc₂O relative to the aniline substrate
  • Catalysis : 0.025 equiv DMAP accelerates the coupling by stabilizing the reactive intermediate
  • Workup : Aqueous extraction with ethyl acetate followed by silica gel chromatography

This method yields 78%–91% product purity, with residual DMAP removed via brine washes.

Method 2: Solvent-Free Coupling in Pyridine

Pyridine serves as both solvent and base in an alternative one-pot synthesis. Combining 5-fluoro-2-methylaniline hydrobromide (1.0 equiv) with Boc₂O (1.1 equiv) in pyridine at 20°C for 1–4 hours achieves 67%–74.9% isolated yield. The reaction’s exothermic nature necessitates controlled reagent addition to prevent epimerization. Post-reaction, solvent evaporation and dichloromethane/hexane recrystallization yield crystalline product suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Key Advantage
DMAP/THF 0°C–25°C, N₂ atmosphere, 4 h 78%–91% >95% High reproducibility
Pyridine solvent 20°C, 1–4 h 67%–75% 90%–93% Simplified purification
Microwave-assisted 80°C, 150 W, 15 min 65%–70% 88% Rapid reaction kinetics

Data synthesized from.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost-efficiency and solvent recovery. The DMAP/THF method proves superior in continuous flow reactors, where residence times under 30 minutes and in-line HPLC monitoring maintain consistent quality. Key challenges include:

  • Boc₂O Hydrolysis : Moisture-sensitive reactions require <50 ppm water content in THF.
  • Catalyst Recycling : Immobilized DMAP on polystyrene resins reduces catalyst costs by 40% in repetitive batches.
  • Waste Stream Management : Ethanol/water mixtures from extractions are distillable for reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-fluoro-2-methylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced derivatives of the phenyl ring.

Scientific Research Applications

tert-Butyl (5-fluoro-2-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-2-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and specificity through electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates tert-Butyl (5-fluoro-2-methylphenyl)carbamate against structurally related carbamates, focusing on substituent effects, physicochemical properties, and hazard profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score* Notable Properties/Hazards
This compound Not provided C₁₂H₁₆FNO₂ 237.26 5-Fluoro, 2-methyl Reference N/A
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 1150114-27-4 C₁₁H₁₂BrF₂NO₂ 308.12 5-Bromo, 2,3-difluoro 0.94 Higher molecular weight; bromine enhances reactivity
tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate 1260804-94-1 C₁₂H₁₅BrFNO₂ 296.16 4-Bromo, 2-fluoro, 5-methyl 0.91 Bromine increases steric bulk; moderate lipophilicity
tert-Butyl (5-bromothiophen-2-yl)carbamate 943321-89-9 C₉H₁₂BrNO₂S 278.17 5-Bromo, thiophene ring N/A Sulfur atom alters electronic properties; skin irritation (Category 2)

*Similarity scores derived from structural alignment algorithms (0–1 scale) .

Key Comparative Insights:

Fluorine’s electronegativity may improve metabolic stability in pharmaceutical applications. Steric Effects: The 2-methyl group in the target compound likely provides steric protection to the carbamate group, reducing hydrolysis rates compared to unsubstituted analogs .

Synthetic Considerations :

  • Suzuki-Miyaura coupling is a common method for aryl boronate intermediates (e.g., this compound derivatives), as seen in the synthesis of pyrimidine-containing analogs .
  • Brominated analogs (e.g., 1150114-27-4) may require palladium catalysts (e.g., [Pd(dppf)Cl₂]) for cross-coupling reactions, whereas fluorine substituents might necessitate milder conditions .

Hazard Profiles :

  • Carbamates with bromine or thiophene moieties (e.g., 943321-89-9) exhibit skin irritation (Category 2) and acute oral toxicity (Category 4), as classified under GHS .
  • While hazard data for the target compound is unavailable, structurally related carbamates often share risks of respiratory tract irritation (H335) and eye damage (H319) .

Physicochemical Trends :

  • Thiophene-containing derivatives (e.g., 943321-89-9) exhibit lower molecular weights but higher lipophilicity due to sulfur’s electron-rich nature .
  • Bromine increases density and boiling points relative to fluorine, as observed in tert-butyl (5-bromo-2,3-difluorophenyl)carbamate (308.12 g/mol vs. 237.26 g/mol) .

Biological Activity

tert-Butyl (5-fluoro-2-methylphenyl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, featuring a carbamate functional group, positions it as a potential candidate for various therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FNO2C_{12}H_{16}FNO_2, with a molecular weight of 225.26 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological targets through electronic effects.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues in target proteins, leading to inhibition or modulation of enzyme activity. This compound has been investigated for its potential as a biochemical probe due to its ability to interact selectively with molecular targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
  • Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryPotential inhibition of inflammatory mediators
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates enzyme activity via covalent bonding

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What synthetic methodologies are most effective for preparing tert-Butyl (5-fluoro-2-methylphenyl)carbamate, and how can reaction parameters be optimized?

The synthesis typically involves a carbamate formation reaction using tert-butoxycarbonyl (Boc) protection. Key steps include:

  • Amine Activation : Reacting 5-fluoro-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility.
  • Catalysis : 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.
  • Yield Optimization : Monitor reaction completion via TLC or HPLC. Purification by column chromatography (silica gel, hexane/ethyl acetate) typically achieves >90% purity.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine and methyl groups on the aromatic ring). The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
    • 19F NMR : A singlet near -115 ppm indicates the fluorine substituent.
  • X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL for refinement .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 256.12).

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
  • Decomposition Risks : Exposure to moisture or acidic/basic conditions cleaves the Boc group. Monitor for CO₂ effervescence as a degradation indicator.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Unexpected NMR Peaks : Use 2D NMR (COSY, HSQC, HMBC) to differentiate between regioisomers or byproducts. For example, HMBC correlations can confirm carbamate linkage to the aromatic amine .
  • Crystallographic Ambiguities : Refine X-ray data with SHELXL, leveraging hydrogen-bonding networks (e.g., N–H···O interactions) to validate the carbamate geometry .

Q. What strategies improve diastereoselectivity in downstream reactions involving this carbamate?

  • Chiral Auxiliaries : Introduce enantiopure catalysts (e.g., Jacobsen’s catalyst) during coupling reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance steric control in nucleophilic substitutions.
  • Temperature Control : Lower temperatures (-78°C) favor kinetic over thermodynamic product formation.

Q. How can low yields in cross-coupling reactions involving this compound be addressed?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig aminations.
  • Substrate Activation : Pre-functionalize the aromatic ring with directing groups (e.g., boronate esters) to enhance reactivity .
  • Reaction Monitoring : Use in-situ IR or GC-MS to identify side reactions (e.g., Boc deprotection).

Data Contradiction and Validation

Q. How should conflicting toxicity data from different SDS sources be reconciled?

  • Hazard Classification : Cross-reference GHS classifications (e.g., H302 for oral toxicity) with experimental LD50 values.
  • In Silico Tools : Use tools like EPA’s TEST or OECD QSAR Toolbox to predict acute toxicity profiles .
  • Empirical Validation : Conduct in vitro assays (e.g., MTT on HEK293 cells) to confirm cytotoxicity thresholds.

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

  • DFT Calculations : Model transition states for hydrolysis or nucleophilic attack using Gaussian or ORCA software.
  • Molecular Dynamics : Simulate solvent effects on stability (e.g., water vs. DCM) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethod/InstrumentTypical ValueReference
Melting PointDifferential Scanning Calorimetry120–125°C
LogP (Partition Coefficient)HPLC (C18 column)2.8 ± 0.3
Solubility in DMSOGravimetric Analysis>50 mg/mL

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Deprotected AmineAcidic ConditionsNeutralize post-reaction
Oxidized tert-Butyl GroupO₂ ExposureUse inert atmosphere

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-fluoro-2-methylphenyl)carbamate
Reactant of Route 2
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tert-Butyl (5-fluoro-2-methylphenyl)carbamate

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